molecular formula C19H43NO4S B1580839 hexadecyl(trimethyl)azanium;hydrogen sulfate CAS No. 68214-07-3

hexadecyl(trimethyl)azanium;hydrogen sulfate

Cat. No.: B1580839
CAS No.: 68214-07-3
M. Wt: 381.6 g/mol
InChI Key: UCRJJNVFJGKYQT-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Structural Features

Hexadecyl(trimethyl)azanium;hydrogen sulfate is a cationic surfactant composed of a hexadecyl (C₁₆H₃₃) alkyl chain attached to a trimethyl-substituted ammonium cation, paired with a hydrogen sulfate anion. The molecular formula is C₁₉H₄₃NO₄S , with a molecular weight of 381.62 g/mol . The compound exists as a white to off-white crystalline powder with a melting point of 250–260°C (decomposition).

Table 1: Key Chemical Identifiers

Property Value/Description Source
CAS RN 68214-07-3
EINECS 269-286-4
Molecular Formula C₁₉H₄₃NO₄S
Molecular Weight 381.62 g/mol
Physical State Solid (crystalline powder)
Solubility Methanol, chloroform (slightly)
Hygroscopicity Yes

Synonymous Designations

The compound is known by multiple names, reflecting its structural and functional properties:

  • Cetyltrimethylammonium hydrogensulfate
  • Hexadecyltrimethylammonium bisulfate
  • 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
  • N,N,N-Trimethylhexadecan-1-aminium hydrogensulfate .

These names emphasize its cationic nature, alkyl chain length, and counterion.

Historical Development and Discovery

Evolution of Cationic Surfactants and Phase-Transfer Catalysis

The development of this compound is rooted in advancements in cationic surfactant chemistry and phase-transfer catalysis (PTC). Key milestones include:

  • Early Cationic Surfactants :
    Cationic surfactants gained prominence in the 1930s with the recognition of their bacteriostatic properties. Quaternary ammonium salts, such as benzalkonium chloride, were initially used as antimicrobials.

  • Phase-Transfer Catalysis Emergence :
    PTC became prominent in the 1970s, with Charles Starks’ work on quaternary ammonium salts facilitating reactions between aqueous and organic phases. This led to the design of tailored cationic surfactants for specific catalytic applications.

  • Specialized Ion Pair Reagents :
    this compound emerged as a high-purity reagent for ion pair chromatography and asymmetric catalysis. Its long alkyl chain enhances lipophilicity, enabling efficient anion transfer into organic solvents.

Structural Optimization

The hexadecyl chain (C₁₆) and trimethyl groups optimize the compound’s amphiphilic properties:

  • Hydrophobic Tail : Enhances solubility in organic phases and micelle formation.
  • Cationic Head : Binds anions (e.g., sulfates, malonates) via electrostatic interactions, enabling phase transfer.

Regulatory and Industrial Classification

Regulatory Designations

This compound is classified under:

  • EINECS : 269-286-4 (European Inventory of Existing Commercial Chemical Substances).
  • HS Code : 2923.90.000 (quaternary ammonium salts and hydroxides).
  • WGK Germany : 3 (indicates hazard to aquatic life).

Table 2: Regulatory Classifications

Classification System Designation Application Context
EINECS 269-286-4 EU chemical registration
HS Code 2923.90.000 International trade
WGK (Germany) 3 Environmental hazard

Industrial Applications

The compound serves as:

  • Ion Pair Reagent : Used in high-performance liquid chromatography (HPLC) for separating anionic species based on carbon chain length.
  • Phase-Transfer Catalyst : Facilitates asymmetric hydrogenation, alkylation, and epoxidation in organic synthesis.
  • Surfactant : Enhances solubilization of hydrophobic reactants in aqueous media, improving reaction efficiency.

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRJJNVFJGKYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6899-10-1 (Parent)
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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DSSTOX Substance ID

DTXSID0071253
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68214-07-3
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Record name Hexadecyltrimethylammonium hydrogen sulphate
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Preparation Methods

Synthetic Route Overview

The primary method to prepare hexadecyl(trimethyl)azanium;hydrogen sulfate involves a two-step reaction sequence:

  • Quaternization Reaction: Hexadecylamine is reacted with trimethylamine to form the quaternary ammonium salt, hexadecyl(trimethyl)azanium halide (commonly bromide or chloride).
  • Ion Exchange to Hydrogen Sulfate Salt: The halide counterion is replaced by hydrogen sulfate through treatment with sulfuric acid or an ion-exchange process.

This method is conducted under controlled temperature and pressure to optimize yield and purity. Industrial production typically employs continuous flow reactors and advanced purification techniques for scale-up and consistency.

Step Reagents Conditions Product
1 Hexadecylamine + Trimethylamine Controlled temperature, pressure Hexadecyl(trimethyl)azanium halide
2 Halide salt + Sulfuric acid (H2SO4) Controlled addition, stirring Hexadecyl(trimethyl)azanium hydrogen sulfate

Detailed Preparation Procedure

  • Step 1: Quaternization

    • Hexadecylamine is reacted with an excess of trimethylamine.
    • The reaction is typically performed in an organic solvent or neat under mild heating (e.g., 40–60°C).
    • The quaternary ammonium halide salt precipitates or remains in solution depending on solvent choice.
    • Reaction time varies from several hours to overnight to ensure complete conversion.
  • Step 2: Ion Exchange to Hydrogen Sulfate

    • The halide salt is dissolved in water or a suitable solvent.
    • Sulfuric acid (98% purity) is slowly added under stirring to replace the halide ion with hydrogen sulfate.
    • The reaction mixture is maintained at controlled temperature (often room temperature to 50°C) for several hours.
    • The product is isolated by filtration or extraction, washed, and dried.

Alternative Industrial Methods

  • Direct Sulfation: In some industrial processes, direct sulfation of hexadecyl(trimethyl)ammonium hydroxide with sulfuric acid is performed, bypassing halide intermediates.
  • Continuous Flow Synthesis: For large-scale production, continuous flow reactors allow precise control over reaction parameters, improving yield and reducing impurities.

Analytical Validation of Product Purity

Chemical Reaction Analysis

This compound can undergo various chemical transformations:

Reaction Type Common Reagents Resulting Products
Oxidation Hydrogen peroxide, Potassium permanganate Oxidized derivatives of alkyl chain
Reduction Sodium borohydride, Lithium aluminum hydride Reduced forms of ammonium compound
Substitution Halogens, nucleophiles Substituted ammonium salts

These reactions are typically conducted under mild conditions to preserve the quaternary ammonium structure.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Notes
Quaternization + Ion Exchange Hexadecylamine, Trimethylamine, H2SO4 Mild heating, controlled acid addition High purity, well-established Common laboratory and industrial method
Direct Sulfation Hexadecyl(trimethyl)ammonium hydroxide, H2SO4 Controlled acid addition Simplifies process Requires pure hydroxide intermediate
Continuous Flow Synthesis Same as above Continuous reactor, precise control Scalable, reproducible Industrial scale

Chemical Reactions Analysis

Types of Reactions: hexadecyl(trimethyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

hexadecyl(trimethyl)azanium;hydrogen sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in cell culture and molecular biology experiments as a surfactant and antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexadecyl(trimethyl)azanium;hydrogen sulfate involves its interaction with cell membranes and proteins. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and antimicrobial effects. The compound also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

    1-Hexadecanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a sulfate ion.

    1-Hexadecanaminium, N,N,N-trimethyl-, bromide (11): Contains a bromide ion and exhibits similar surfactant properties.

    1-Hexadecanaminium, N,N,N-trimethyl-, methyl sulfate: Contains a methyl sulfate ion and is used in similar applications.

Uniqueness: hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its sulfate ion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it particularly effective in specific industrial and research applications .

Biological Activity

Hexadecyl(trimethyl)azanium;hydrogen sulfate, commonly known as cetyltrimethylammonium hydrogen sulfate (CTAH), is a quaternary ammonium compound with significant applications in biological and industrial fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

CTAH is characterized by its long hydrophobic hexadecyl chain and a polar sulfate group, which confer surfactant properties. It is primarily utilized in cell culture, molecular biology experiments, and as an antimicrobial agent due to its ability to disrupt cellular membranes.

Surfactant Properties

CTAH acts as a surfactant by reducing surface tension, facilitating interactions between aqueous and organic phases. This property enhances the solubility of various biomolecules, making it useful in biochemical applications.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in organic transformations. For instance, it has been employed in asymmetric hydrogenation reactions facilitated by rhodium and palladium catalysts. The surfactant's ability to form micelles in solution also aids in concentrating analytes for various assays.

Antimicrobial Properties

CTAH exhibits notable antimicrobial activity against Gram-positive bacteria. Its mechanism involves disrupting the integrity of microbial membranes, leading to cell lysis. Studies have shown that the length of the alkyl chain significantly enhances this biocidal effect .

Cell Culture Applications

In cell culture settings, CTAH serves as a surfactant that enhances nutrient absorption and promotes cell growth. Its role as an antimicrobial agent helps maintain sterility in culture media, preventing contamination from unwanted microorganisms.

Case Studies and Experimental Data

  • Antimicrobial Efficacy : Research indicates that CTAH can effectively inhibit the growth of various bacterial strains. The efficacy increases with the concentration of the surfactant and the length of the alkyl chain .
  • Cell Membrane Interactions : Studies utilizing erythrocytes as a model system demonstrated that CTAH alters osmotic resistance depending on concentration, potentially leading to membrane rupture at high doses .
  • Drug Delivery Systems : The surfactant properties of CTAH enhance the permeability of biological membranes, making it a candidate for improving drug delivery systems. Its ability to encapsulate therapeutic agents can lead to controlled release formulations.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureKey PropertiesApplications
CTAHHexadecyl + Trimethyl + SulfateSurfactant, AntimicrobialCell culture, Antiseptics
CTABHexadecyl + Trimethyl + BromideSurfactant, Corrosion inhibitorIndustrial cleaning
C16TABHexadecyl + Trimethyl + AcetateSurfactant with antibacterial activityPersonal care products

Q & A

Q. What are the established synthesis protocols for hexadecyl(trimethyl)azanium;hydrogen sulfate, and how is purity validated?

Synthesis typically involves quaternization of hexadecyl amine with methylating agents followed by ion exchange to replace halides (e.g., bromide) with hydrogen sulfate. For deuterated analogs, isotopic substitution during alkylation ensures labeling specificity . Purity validation employs:

  • FTIR spectroscopy (e.g., sulfate group peaks at ~1628 cm⁻¹) .
  • Elemental analysis to confirm C/N/S ratios.
  • NMR for structural confirmation, particularly deuterium integration in labeled variants .

Q. What are the primary research applications of this compound in biochemical studies?

  • Surfactant in membrane studies : Modifies lipid bilayer dynamics due to its amphiphilic structure, enabling micelle formation for protein solubilization .
  • DNA extraction : Acts as a cationic surfactant to lyse cell membranes and precipitate nucleic acids (similar to CTAB protocols) .
  • Analytical chemistry : Used in ion-pair chromatography for separating charged biomolecules .

Q. How does the compound’s molecular structure influence its surfactant properties?

The hydrophobic hexadecyl chain and hydrophilic quaternary ammonium-sulfate headgroup reduce surface tension in aqueous systems. Critical micelle concentration (CMC) depends on chain length and counterion; hydrogen sulfate’s lower polarizability compared to bromide may slightly increase CMC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in micellization data between deuterated and non-deuterated forms?

Isotopic labeling (e.g., D33 substitution) minimizes structural perturbations but may alter CMC due to subtle differences in hydrophobic interactions. To address contradictions:

  • Conduct isothermal titration calorimetry (ITC) to compare micellization thermodynamics .
  • Validate with dynamic light scattering (DLS) to assess micelle size consistency . Example: Deuterated sodium hexadecyl sulfate shows <5% CMC variation vs. non-deuterated forms .

Q. What methodologies optimize the compound’s use in lipid bilayer interaction studies?

  • Fluorescence anisotropy : Label lipids with diphenylhexatriene (DPH) to measure membrane fluidity changes induced by surfactant incorporation .
  • Electrophysiology : Assess ion channel activity in surfactant-modified bilayers to evaluate disruption thresholds .
  • Neutron scattering : Use deuterated variants to track surfactant localization in membranes .

Q. How do experimental conditions (pH, ionic strength) affect its efficacy in DNA extraction?

  • pH : Optimal activity at pH 5–7, where the quaternary ammonium group remains protonated for nucleic acid binding .
  • Salt concentration : High NaCl (>0.5 M) competes with DNA-surfactant interactions, reducing precipitation efficiency. Precipitate DNA by lowering ionic strength post-lysis .
  • Temperature : Heating to 60°C enhances cell lysis but degrades RNA; use RNase inhibitors for RNA studies .

Q. What are the challenges in quantifying trace amounts of this compound in environmental samples?

  • Interference from anionic surfactants : Use LC-MS/MS with a C18 column and positive ion mode to distinguish from contaminants .
  • Matrix effects : Employ solid-phase extraction (SPE) with cationic exchange cartridges for pre-concentration .
  • Detection limits : Deuterated analogs enable isotope dilution mass spectrometry for sub-ppb quantification .

Key Considerations for Experimental Design

  • Contamination risks : Ensure bromide-free synthesis for hydrogen sulfate purity; validate via ion chromatography .
  • Ethanol precipitation : Use 70% ethanol to remove residual surfactant after DNA extraction .
  • Dynamic vs. static light scattering : DLS is preferred for polydisperse micelle systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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hexadecyl(trimethyl)azanium;hydrogen sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.